4-(2,4-二氯苯甲酰基)-1H-吡咯-2-羧酸

描述

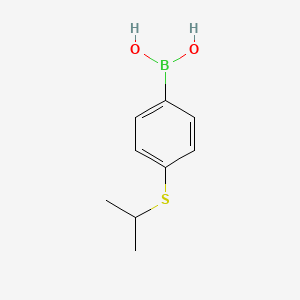

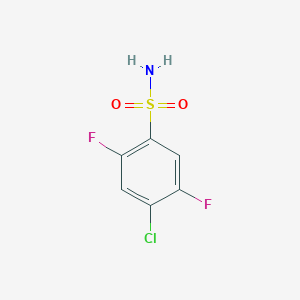

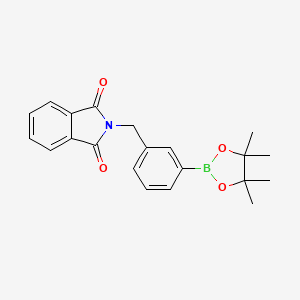

The compound 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. The presence of the 2,4-dichlorobenzoyl group suggests that the compound could exhibit interesting chemical and physical properties, potentially useful in various applications such as pharmaceuticals, materials science, or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and components. For instance, a four-component reaction involving isocyanides, acetylenic esters, carboxylic acids, and pyrrole has been developed to synthesize succinate derivatives . Although the specific synthesis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis. The unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions offers a one-step procedure that could be relevant .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . Theoretical studies, such as those using density functional theory (DFT), can predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure . The presence of substituents like the 2,4-dichlorobenzoyl group would influence the electronic distribution and steric hindrance in the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various functionalization reactions. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of different products depending on the reaction conditions . The reactivity of the 4-(2,4-dichlorobenzoyl) group in the target compound could be explored in similar functionalization reactions, potentially leading to a range of new derivatives with varied properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as 2,4-dichlorobenzoyl could affect the compound's acidity, solubility, and stability. The antiinflammatory and analgesic activities of similar compounds have been correlated with the steric and hydrogen-bonding properties of the substituents . Additionally, the corrosion inhibition properties of a pyrrole derivative on steel surfaces have been studied, indicating potential applications in material protection .

科学研究应用

合成和化学性质

合成技术:研究表明合成吡咯羧酸衍生物的各种方法。例如,已经开发了使用炔酸酯和α-氨基酸合成4-羟基-1H-吡咯-2,3-二羧酸衍生物的直接合成路线(Alizadeh、Hosseinpour和Rostamnia,2008年)。另一项研究提出了一种多米诺反应来合成4-酰基吡咯-2-羧酸衍生物(Galenko、Galenko、Khlebnikov和Novikov,2015年)。

结构分析:已经研究了与吡咯羧酸相关的化合物的晶体结构,包括具有苯甲酰基的衍生物。这些结构与它们作为抗肿瘤剂的潜力有关(Silva、López‐Tosco、Tejedor、García‐Tellado和González-Platas,2012年)。

在材料科学中的应用

- 杂化材料:已经探索了吡咯羧酸衍生物与无机结构相结合以创建有机-无机杂化材料。由于它们的结构和功能特性,它们在各个领域都有应用。例如,吡咯羧酸衍生物已被嵌入层状双氢氧化物(LDH)中,显示出新型纳米复合材料的希望(Tronto、Leroux、Dubois、Borin、Graeff和Valim,2008年)。

分子识别和结合研究

- 受体结合:羧酸并入大环[4]吡咯的结构中,产生能够在水中有效结合芳香族N-氧化物的可溶于水的受体。这证明了涉及吡咯羧酸衍生物的分子识别和相互作用研究的潜力(Verdejo、Gil-Ramírez和Ballester,2009年)。

安全和危害

作用机制

Target of Action

A structurally similar compound, 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid, is known to interact withPeroxisome proliferator-activated receptor gamma , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These targets play crucial roles in regulating gene expression, cellular differentiation, and metabolic processes.

Biochemical Pathways

Given its potential targets, it may influence pathways related togene expression , cellular differentiation , and metabolic processes .

Result of Action

Given its potential targets, it may influencegene expression , cellular differentiation , and metabolic processes .

属性

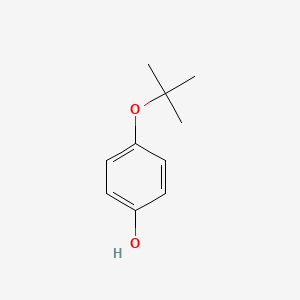

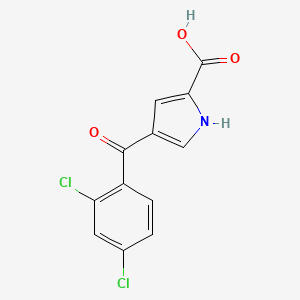

IUPAC Name |

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-7-1-2-8(9(14)4-7)11(16)6-3-10(12(17)18)15-5-6/h1-5,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGSCFPMDBMXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。